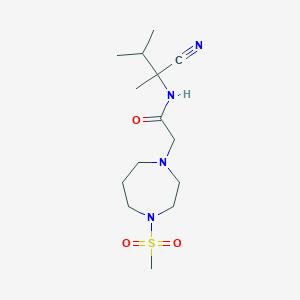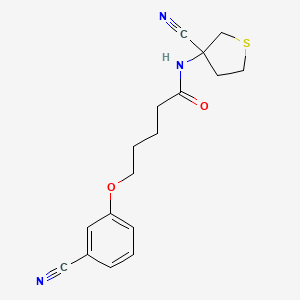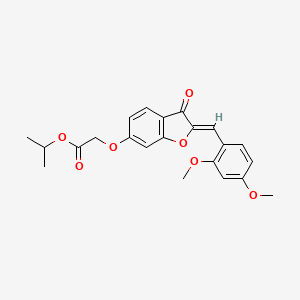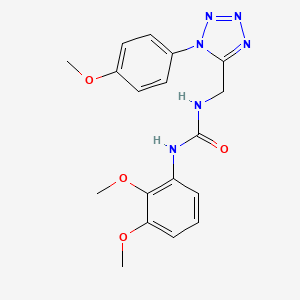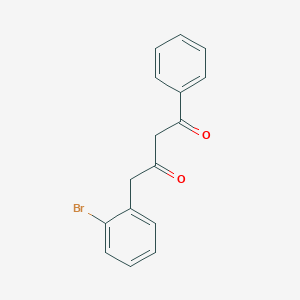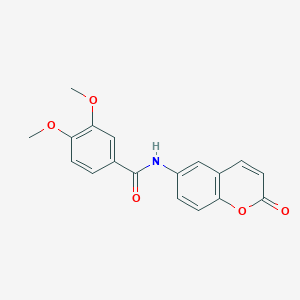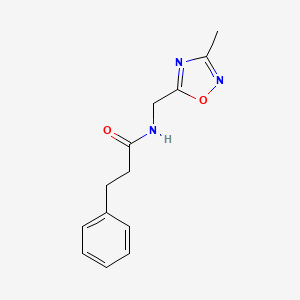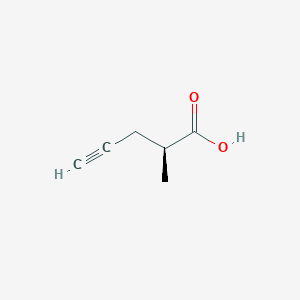![molecular formula C15H14N4OS B2801184 N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide CAS No. 2380057-22-5](/img/structure/B2801184.png)
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide, also known as MTTC, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTTC is a synthetic molecule that belongs to the class of triazole-containing compounds, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of certain kinases, which are involved in signal transduction pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is its broad-spectrum activity against various pathogens and cancer cells. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for research on N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide. One area of interest is the optimization of its chemical structure to improve its efficacy and reduce its toxicity. Another area of interest is the development of novel drug delivery systems for N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide, which can improve its bioavailability and target specific tissues. Additionally, further studies are needed to elucidate the mechanism of action of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide and its potential applications in various diseases.
合成方法
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 4-methylphenyl hydrazine, which is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to yield the carboxylic acid, which is further reacted with thiophene-2-carbonyl chloride in the presence of triethylamine to form the desired product, N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide.
科学研究应用
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. It has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
属性
IUPAC Name |
N-[[1-(4-methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-4-6-13(7-5-11)19-10-12(17-18-19)9-16-15(20)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBQASMQEXQNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

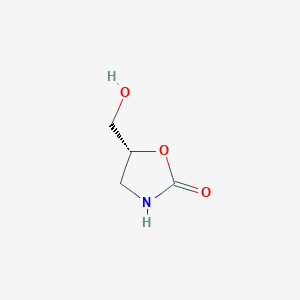
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2801103.png)
![2-Chloro-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B2801106.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2801107.png)
